![molecular formula C16H13ClN2O2S B2416484 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide CAS No. 886963-51-5](/img/structure/B2416484.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one compound had a melting point of 160–162 °C .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring has shown significant antibacterial and antifungal activities, suggesting potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Sedative Applications
Another area of research involves the design and synthesis of thiazolidinone derivatives as anticonvulsant agents. Certain synthesized compounds have shown considerable anticonvulsant activity in tests, without impairing learning and memory, indicating their potential as therapeutic agents acting on benzodiazepine receptors (Faizi et al., 2017).
Photodynamic Therapy for Cancer Treatment
The development of new photosensitizers for photodynamic therapy (PDT) applications is another significant research area. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown promising properties for PDT, including good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Thiazolidinone compounds with benzothiazole moieties have also been explored for their antitumor activities. Some of these compounds have demonstrated anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, highlighting the therapeutic potential of thiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Mécanisme D'action
While the specific mechanism of action for “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide” is not available, similar compounds have shown anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
Orientations Futures
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-3-5-10(6-4-9)15(20)19-16-18-13-12(21-2)8-7-11(17)14(13)22-16/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMKAGOYROMPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)
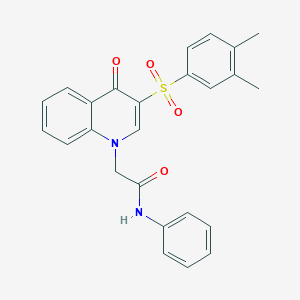
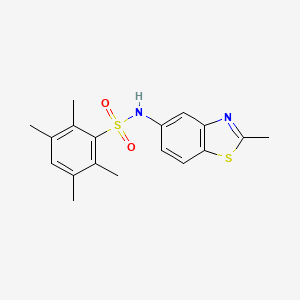
![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)
![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)
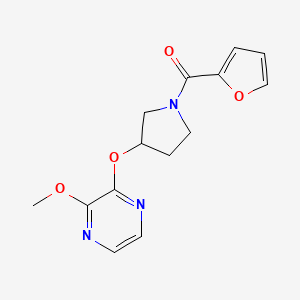
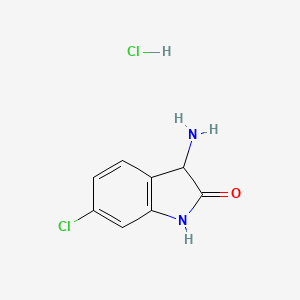

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)
![(E)-ethyl 2-(3-cinnamyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2416416.png)
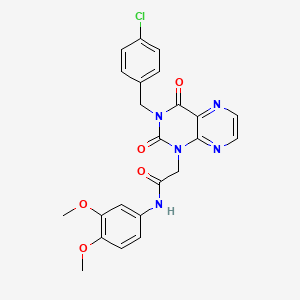

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)